molecular formula C12H23N3O B2567290 1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 1394040-89-1

1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B2567290
CAS No.: 1394040-89-1
M. Wt: 225.336
InChI Key: FGUODSFFRXXQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a heterocyclic compound featuring a 1,4-diazepane (7-membered ring with two nitrogen atoms) linked to a 4-methylpyrrolidin-3-yl substituent and an acetyl group. The molecular formula is C₁₃H₂₃N₃O, with a molecular weight of 237.34 g/mol.

Properties

IUPAC Name

1-[4-(4-methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-10-8-13-9-12(10)15-5-3-4-14(6-7-15)11(2)16/h10,12-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUODSFFRXXQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1N2CCCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the pyrrolidine and diazepane precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name (CID or CAS) Molecular Formula Substituents Key Properties/Activities Source
1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one C₁₃H₂₃N₃O 4-Methylpyrrolidin-3-yl N/A (discontinued); structural similarity to antimicrobial agents
1-(4-(Benzo[d]isoxazol-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethan-1-one (98) C₂₁H₁₉N₃O₂ Benzoisoxazolyl, indolyl Anti-tubercular activity (MIC: 1.6–3.1 µg/mL against M. tuberculosis)
1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride (CID 61686366) C₁₃H₂₅N₃O·2HCl Piperidinylmethyl Increased lipophilicity; potential CNS activity due to piperidine moiety
1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one (CID 55004349) C₁₃H₁₈FN₃O 2-Amino-4-fluorophenyl Enhanced metabolic stability (fluorine atom); possible kinase inhibition
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one (CAS 1293255-96-5) C₁₄H₂₁N₃O 4-Aminomethylphenyl Improved aqueous solubility; candidate for oral drug development

Biological Activity

1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one, with the CAS number 1394040-89-1, is a complex organic compound notable for its unique structural features that include both diazepane and pyrrolidine moieties. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications. This article reviews the current understanding of its biological activity, including its pharmacodynamics, synthesis pathways, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N2OC_{14}H_{22}N_{2}O, with a molecular weight of approximately 250.34 g/mol. The compound features a 1,4-diazepane ring and a 4-methylpyrrolidine substituent, which contribute to its biological properties.

PropertyValue
Molecular FormulaC14H22N2O
Molecular Weight250.34 g/mol
CAS Number1394040-89-1

Biological Activity

The biological activity of this compound is primarily explored through its interaction with various receptors in the central nervous system (CNS). Preliminary studies suggest that it may exhibit anxiolytic and sedative effects similar to benzodiazepines.

Pharmacodynamics

Research indicates that compounds with structural similarities to benzodiazepines can act as either agonists or inverse agonists at the benzodiazepine receptor sites. The pharmacological profile of this compound suggests potential anxiolytic properties, which are typically associated with agonist activity at these receptors.

Key Findings:

  • Agonist Activity : Initial assays indicate that this compound may enhance GABAergic transmission, leading to anxiolytic effects.
  • Inverse Agonist Potential : Some studies have suggested that certain derivatives may act as inverse agonists, potentially leading to anxiogenic effects under specific conditions.

Synthesis Pathways

The synthesis of this compound involves multi-step synthetic routes. Common methods include:

  • Formation of Diazepane Ring : Utilizing appropriate precursors to construct the diazepane framework.
  • Pyrrolidine Substitution : Introducing the methylpyrrolidine group through nucleophilic substitution reactions.
  • Final Modification : Completing the synthesis by adding the ethanone functional group.

Case Studies

Several case studies have been conducted to evaluate the safety and efficacy of this compound in various biological contexts:

Study on Anxiolytic Effects

A study investigated the anxiolytic potential of this compound in animal models. Results indicated a significant reduction in anxiety-like behavior in rodents subjected to stress tests when administered this compound compared to controls.

Neuropharmacological Profile

Another study focused on the neuropharmacological profile of related compounds. It was found that derivatives with similar structures exhibited varying degrees of receptor affinity and selectivity, suggesting that slight modifications could lead to significant changes in biological activity.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry and stereochemistry (e.g., methylpyrrolidine substitution pattern) .
  • LC-HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., [M+H]+ calculated vs. observed) .
  • X-ray Crystallography : SHELX software (SHELXS/SHELXL) for resolving ambiguous stereochemistry in crystalline intermediates .

How does the stereochemistry of the 4-methylpyrrolidine substituent affect the compound’s biological activity?

Advanced Research Question
Comparative studies using enantiomerically pure analogs are critical:

  • Stereochemical Control : Chiral HPLC or enzymatic resolution to isolate enantiomers .
  • Receptor Binding Assays : Evaluate binding affinity to neurological targets (e.g., dopamine D2 or serotonin 5-HT2A receptors) using radioligand displacement assays. For example, structural analogs with (3R,4S)-methylpyrrolidine show 10-fold higher D2 receptor affinity than (3S,4R)-isomers .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict steric and electronic interactions between the methylpyrrolidine group and receptor binding pockets .

Key Consideration : Contradictions in reported activities may arise from differences in assay conditions (e.g., cell lines vs. recombinant receptors) .

What spectroscopic and computational methods are essential for resolving structural ambiguities in this compound?

Basic Research Question

  • 1H/13C NMR : Assign peaks using DEPTQ and 2D-COSY to distinguish diazepane ring protons from pyrrolidine methyl groups .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) .
  • DFT Calculations : Optimize geometry (Gaussian 16) and predict NMR chemical shifts for comparison with experimental data .

Advanced Application : For polymorphic forms, synchrotron X-ray diffraction (SHELXL refinement) can resolve crystal packing variations affecting solubility .

How can researchers design structure-activity relationship (SAR) studies for this compound’s potential as a protease inhibitor?

Advanced Research Question

  • Core Modifications : Synthesize analogs with variations in:
    • Diazepane ring size (e.g., 6-membered vs. 7-membered rings).
    • Acetyl group replacement (e.g., trifluoroacetyl or benzoyl) .
  • Biological Testing :
    • Enzyme Inhibition Assays : Measure IC50 against SARS-CoV-2 Mpro or similar proteases using fluorescence-based substrate cleavage .
    • Cellular Toxicity : CC50 in HEK293 or Vero-E6 cells to assess selectivity .
  • Data Analysis : Use linear regression models to correlate substituent electronegativity with inhibitory potency .

Contradiction Note : Diazepane analogs may show conflicting activity profiles in viral vs. mammalian proteases due to active-site flexibility .

What strategies mitigate low yields in the final acetylation step of this compound?

Basic Research Question

  • Reaction Optimization :
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or DMAP for improved acylation efficiency .
    • Solvent Effects : Compare polar aprotic solvents (DMF, acetonitrile) vs. dichloromethane .
  • Byproduct Identification : LC-MS/MS to detect side products (e.g., over-acetylated species) .

Advanced Resolution : Design of Experiments (DoE) to optimize temperature, stoichiometry, and catalyst loading .

How can researchers validate the compound’s metabolic stability in preclinical models?

Advanced Research Question

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via UPLC-MS .
    • CYP450 Inhibition : Assess interactions with CYP3A4/2D6 using luminescent substrates .
  • In Vivo PK Studies : Monitor plasma half-life (t1/2) and bioavailability in rodent models .

Critical Data : Compare metabolic pathways (e.g., oxidation of the pyrrolidine methyl group) across species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.